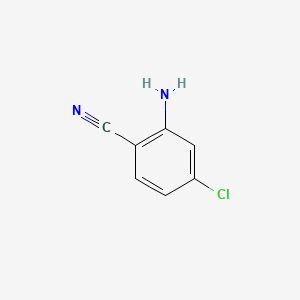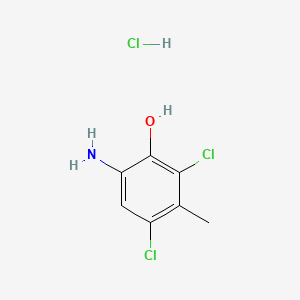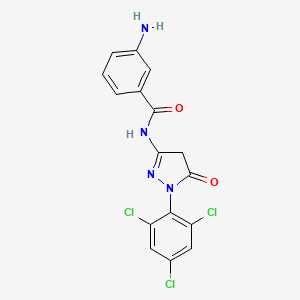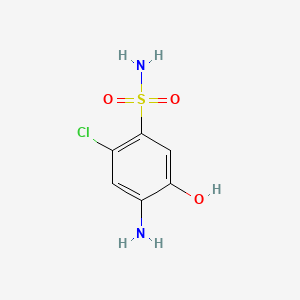![molecular formula C14H11NO B1266020 5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 3964-73-6](/img/structure/B1266020.png)
5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to "5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one" involves complex organic synthesis techniques. A study by Moustafa and Girgis (2007) detailed the synthesis and crystal structure determination of similar compounds, revealing the intricate steps required to construct such molecules. Their research highlighted the use of three-dimensional X-ray data for structure determination, emphasizing the precision in molecular construction (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of compounds within this family, including "this compound," often features a cyclohepta ring in a boat shape, with substituents that significantly influence the molecule's properties. Detailed structural analysis through X-ray crystallography has provided insights into the bond lengths, valency angles, and hydrogen bonding, crucial for understanding the compound's chemical behavior (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are varied and depend significantly on the substituents attached to the core structure. For example, the reaction of similar compounds with anhydrous methyl amine has been used to produce derivatives with a nitrogen-bridged central ring, showcasing the potential for chemical modifications and the synthesis of novel molecules (Halczenko & Shepard, 1982).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the compound's applications and behavior in various environments. The synthesis and structural determination studies often include these analyses to provide a comprehensive view of the compound's characteristics (Moustafa & Girgis, 2007).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of these compounds. Research has shown that the structure significantly influences these properties, with specific configurations leading to more stable or reactive molecules. These analyses are vital for potential applications in pharmaceuticals and materials science (Moustafa & Girgis, 2007).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Process : An efficient one-pot synthesis process for a derivative of 5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one was developed as an intermediate to an antitumor agent, SCH 66336. This process involved selective reduction, bromination, and deamination, yielding the product in 75% overall yield (Fu et al., 2003).
- Crystal Structure Analysis : Detailed crystal structure determination of certain derivatives of this compound has been conducted, providing insights into their molecular configurations and bond lengths (Moustafa & Girgis, 2007).
Anticancer Research
- Cytotoxicity Studies : Novel synthesis methodologies have been explored to create derivatives of this compound, which were examined for anticancer properties. Preliminary studies showed promising cytotoxicity against various cancer cell lines, including lung, breast, and colon cancer (Behbehani et al., 2020).
Drug Development and Modification
- Antitumor Agents Synthesis : Research has focused on designing and synthesizing novel compounds using this chemical as a base, targeting antitumor activity and inhibiting farnesyl protein transferase. These compounds have shown activity in vitro against multiple cell lines (Gatne et al., 2010).
- Dual Antagonists Research : Studies have been conducted to create dual antagonists of platelet-activating factor and histamine using derivatives of this compound. These antagonists were synthesized and evaluated for biological activity and conformational implications (Piwinski et al., 1998).
Mechanism of Action
Target of Action
The primary target of 5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, which is also known as a Loratadine intermediate , is the farnesyl protein transferase . This enzyme plays a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.
Mode of Action
This compound interacts with its target, the farnesyl protein transferase, by inhibiting its activity . This inhibition disrupts the post-translational modification of proteins, leading to changes in the cellular processes.
Biochemical Pathways
The inhibition of farnesyl protein transferase affects the Ras signaling pathway . The Ras proteins are involved in transmitting signals within cells, which control cell growth and differentiation. By inhibiting the modification of these proteins, the compound can disrupt these signaling pathways and their downstream effects.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability
Result of Action
The inhibition of farnesyl protein transferase by this compound leads to the disruption of the Ras signaling pathway . This disruption can lead to changes in cell growth and differentiation, potentially making this compound useful in the treatment of diseases related to these processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of 90-92°C . Additionally, its solubility in different solvents
Future Directions
The future directions of research on this compound could involve further exploration of its inhibitory effects on FPT and potential applications in the treatment of diseases involving the Ras protein . Additionally, its role as an antihistamine could be further investigated to enhance its efficacy and safety profile .
Biochemical Analysis
Biochemical Properties
5,6-Dihydro-11h-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their activity and function. For instance, it has been observed to interact with farnesyl protein transferase, inhibiting its activity . This interaction is crucial as it affects the post-translational modification of proteins, influencing their function and localization within the cell.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the processing of H-Ras in COS monkey kidney cells . This inhibition affects the signaling pathways mediated by Ras proteins, which are essential for cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits the activity of farnesyl protein transferase by binding to its active site, preventing the transfer of farnesyl groups to target proteins . This inhibition leads to changes in gene expression and protein function, affecting various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory effects on farnesyl protein transferase over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits farnesyl protein transferase without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. Its inhibition of farnesyl protein transferase affects the metabolic flux of farnesylated proteins, altering their levels and function within the cell . This interaction is crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function
properties
IUPAC Name |
4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-12-6-2-1-4-10(12)7-8-11-5-3-9-15-13(11)14/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPKDRIXAIQZAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C3=C1C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192749 | |
| Record name | 5,6-Dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3964-73-6 | |
| Record name | 5,6-Dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3964-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003964736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6-Dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






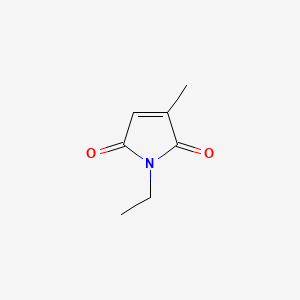
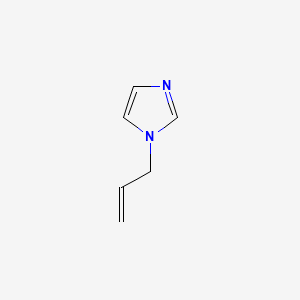
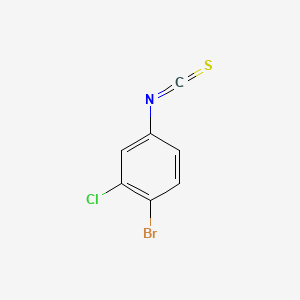
![2-Amino-3-[4-(benzyloxy)phenyl]propanoic acid](/img/structure/B1265947.png)

